molecular formula C24H18N4O4S B5503976 methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate

methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate

Cat. No. B5503976
M. Wt: 458.5 g/mol
InChI Key: XXGARWMOLHRDHZ-WQRHYEAKSA-N
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Description

This compound belongs to a class of complex organic molecules featuring multiple heterocyclic structures. It is synthesized through advanced organic synthesis techniques and is characterized by a unique molecular architecture that incorporates elements such as oxygen, sulfur, and nitrogen within its cyclic frameworks.

Synthesis Analysis

The synthesis involves multiple steps including condensation, cyclopropanation, and cyclization processes. For example, the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to various derivatives through different cyclopropanation processes. A significant step is the conversion of these intermediates into tetracyclic compounds, indicative of the complex synthetic pathway (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Molecular Structure Analysis

The compound's molecular structure has been determined using techniques like single crystal X-ray diffraction (XRD). This analysis provides insights into the conformational properties and the crystal structure, which helps in understanding the molecular geometry and the electronic structure of the compound (Magerramov et al., 2010).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including cycloadditions and intramolecular migrations, demonstrating its reactivity and functional versatility. For instance, the intramolecular oxygen migration and reactions with different reagents highlight the compound's chemical behavior and potential reactivity patterns (Menzek & Altundas, 2006).

Scientific Research Applications

Synthesis of Constrained ACC Derivatives

A study focused on the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, revealing a cyclopropanation process that yields a new type of heterocyclic system. This process involves the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to the formation of a unique ACC ester, which is further transformed into fused tetracyclic hydantoin derivatives. These derivatives introduce a novel heterocyclic system, highlighting the compound's role in advancing synthetic chemistry methodologies (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids

Another research avenue explores the antibacterial activity of tetracyclic pyridone carboxylic acids, which are chemically related compounds. These studies investigate the structural modifications at the 10-position of quinoline derivatives and their impact on antibacterial potency and DNA gyrase inhibitory activity. The findings indicate a significant in vitro antibacterial potency, suggesting potential applications in developing new antibacterial agents (Jinbo et al., 1993).

Chemo- and Stereoselective Catalysis

Research into chemo- and stereoselective catalysis processes using dirhodium(II) tetraacetate demonstrates the compound's utility in synthesizing optically active, highly functionalized cyclopentanes. This involves the treatment of specific diazo compounds, leading to C-H insertion products that are further reduced to produce stereoselective cyclopentanemethanol, showcasing the compound's application in precise synthetic transformations (Yakura et al., 1999).

properties

IUPAC Name

methyl (13Z)-9-methyl-14-oxo-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S/c1-24-19(22(30)31-2)20(14-7-3-6-10-17(14)32-24)28-21(29)18(33-23(28)27-24)11-13-12-25-15-8-4-5-9-16(15)26-13/h3-12,19-20H,1-2H3/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGARWMOLHRDHZ-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=NC6=CC=CC=C6N=C5)SC4=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

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